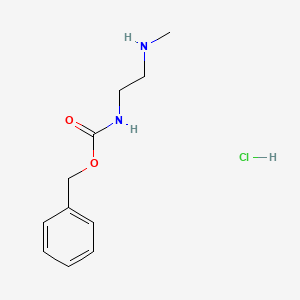

1-Cbz-Amino-2-methylaminoethane hydrochloride

CAS No.: 277328-34-4

Cat. No.: VC7111711

Molecular Formula: C11H17ClN2O2

Molecular Weight: 244.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 277328-34-4 |

|---|---|

| Molecular Formula | C11H17ClN2O2 |

| Molecular Weight | 244.72 |

| IUPAC Name | benzyl N-[2-(methylamino)ethyl]carbamate;hydrochloride |

| Standard InChI | InChI=1S/C11H16N2O2.ClH/c1-12-7-8-13-11(14)15-9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3,(H,13,14);1H |

| Standard InChI Key | OCADBAIAKGMWBO-UHFFFAOYSA-N |

| SMILES | CNCCNC(=O)OCC1=CC=CC=C1.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

1-Cbz-Amino-2-methylaminoethane hydrochloride is defined by the molecular formula , with a molecular weight of 244.718 g/mol . The compound consists of a benzyl carbamate (Cbz) group attached to a 2-methylaminoethane backbone, which is protonated as a hydrochloride salt to enhance stability and solubility. Key physicochemical parameters include a topological polar surface area (PSA) of 50.36 Ų and a partition coefficient (LogP) of 2.716, indicating moderate hydrophobicity .

Structural Comparison with Analogues

The compound’s carbamate protection distinguishes it from simpler amines like 2-methylaminoethanol () or unprotected diamines such as 1-amino-2-methylaminoethane () . Table 1 highlights structural differences among related compounds:

| Supplier | Purity | Quantity | Price (USD) |

|---|---|---|---|

| AK Scientific | 97% | 1 g | 968 |

| Ambeed | 97% | 100 mg | 69 |

| Acrotein | 97% | 1 g | 174.17 |

Major suppliers include Alchem Pharmtech, Dayang Chem, and GIHI Chemicals, reflecting its demand in academic and industrial research .

Applications in Research and Development

Pharmaceutical Intermediate

The Cbz group serves as a temporary protecting group for amines during peptide synthesis, enabling selective deprotection under mild hydrogenolysis conditions . This property is critical in constructing complex molecules like protease inhibitors or receptor antagonists.

Material Science

The compound’s amine functionality facilitates covalent bonding with polymers or surfaces, making it valuable in functionalizing nanoparticles or chromatographic resins .

Regulatory and Trade Considerations

Classified under HS Code 2921290000, the compound falls under "acyclic polyamines and derivatives" with a 6.5% Most Favored Nation (MFN) tariff . Exporters must comply with Good Manufacturing Practices (GMP) for pharmaceutical-grade batches, though no stringent supervision conditions apply .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume